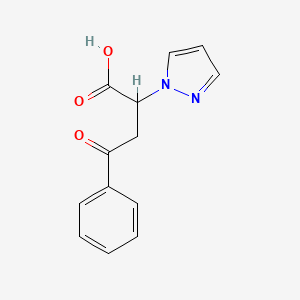![molecular formula C20H25N3O2 B5981210 2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B5981210.png)
2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxyphenylacetic acid with piperidine to form the corresponding amide. This intermediate is then reacted with 3-chloropyridine-2-carboxylic acid under suitable conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for further applications.
化学反应分析
Types of Reactions
2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-[3-[2-(3-Hydroxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide
- 2-[3-[2-(3-Methylphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide
Uniqueness
2-[3-[2-(3-Methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
2-[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-17-7-2-5-15(13-17)9-10-16-6-4-12-23(14-16)20-18(19(21)24)8-3-11-22-20/h2-3,5,7-8,11,13,16H,4,6,9-10,12,14H2,1H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUWXDBEYNFQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2CCCN(C2)C3=C(C=CC=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-ethyl-3-(2-ethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5981135.png)
![5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PROPAN-2-YLOXY)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE](/img/structure/B5981142.png)
![1-(2-ethoxyphenyl)-4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5981145.png)
![7-(4-fluorobenzyl)-2-(3-methylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5981149.png)
![3-[1-(cyclopentylcarbonyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B5981160.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5981178.png)
![1-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5981180.png)
![(2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B5981191.png)
![(2Z,5Z)-5-[(6-methylpyridin-2-yl)methylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B5981197.png)

![2-[4-(BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B5981207.png)
![N-(3-furylmethyl)-5-[1-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5981218.png)
![2-oxo-1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5981223.png)

